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Compound of Interest

Compound Name: 1,2-Diiodoethane

Cat. No.: B146647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,2-
diiodoethane, a vital organoiodine compound utilized in various organic synthesis applications.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data and methodologies for its
identification and characterization.

Spectral Data Summary

The quantitative spectral data for 1,2-diiodoethane are summarized in the tables below,
providing a clear reference for its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectral Data

Parameter H NMR BC NMR

Chemical Shift (d) 3.75 ppm[1] -5.0 ppm[2]

Multiplicity Singlet Singlet

Solvent CDCIs[2][3] CDCI5[2]

Reference Tetramethylsilane (TMS)[4][5] Tetramethylsilane (TMS)[2][4]
Coupling Constant Not Applicable Not Applicable
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Infrared (IR) Spectroscopy Data

Vibrational Mode

Wavenumber (cm—1) _ Intensity Sample Phase
Assignment

2960 - 2850 C-H Stretch (alkane) Medium Solid

1420 - 1405 CHz Scissoring Medium Solid

1170 - 1150 CH2 Wagging Medium Solid

600 - 500 C-I Stretch Strong Solid

Note: Specific peak values can vary slightly based on the sample preparation method (e.qg.,
KBr pellet, Nujol mull, or solution).

Mass_Spgcimmgtr_y (MS) Data

Relative Intensity (%) Proposed Fragment
282 ~15 [C2Hal2]* (Molecular lon)
155 100 [C2Hal]*
127 ~60 [
28 ~50 [C2Ha]*
27 ~85 [C2Hs]*

Data obtained via Electron lonization (El) Mass Spectrometry.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectral data presented above are provided to ensure
reproducibility.

NMR Spectroscopy Protocol

1. Sample Preparation:

e Accurately weigh approximately 10-20 mg of 1,2-diiodoethane.
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 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% tetramethylsilane (TMS) as an internal reference.[4]

o Transfer the solution to a clean, dry 5 mm NMR tube.

2. 'H NMR Data Acquisition:

e The 'H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[4][7]
o The spectrometer is locked to the deuterium signal of the CDCls.

o Standard acquisition parameters for a routine *H spectrum are used, including a 30° pulse
angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

e The chemical shifts are referenced to the TMS signal at 0.00 ppm.
3. 3C NMR Data Acquisition:

e The 13C NMR spectrum is recorded on the same spectrometer, operating at a corresponding
frequency (e.g., 100 MHz or 125 MHz).[4][8]

o A standard proton-decoupled pulse sequence is utilized.
e The receiver gain is optimized, and a sufficient number of scans are acquired.

e The chemical shifts are referenced to the CDClIs solvent peak at 77.16 ppm, which is then
calibrated to the TMS scale at 0.00 ppm.[9]

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

e A small amount of 1,2-diiodoethane (1-2 mg) is finely ground with approximately 100-200
mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

e The homogenous mixture is then compressed in a pellet die under high pressure (several
tons) to form a transparent or translucent pellet.

2. Data Acquisition:
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A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is placed in the sample holder of an FTIR
spectrometer.

The spectrum is typically recorded over the range of 4000 to 400 cm~1.[10]

The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber (cm~1).

Mass Spectrometry Protocol

1.

Sample Introduction:

A small amount of 1,2-diiodoethane is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by gas chromatography for volatile
samples.

. lonization (Electron lonization - El):

The sample molecules in the gas phase are bombarded with a beam of high-energy
electrons (typically 70 eV).[8][11][12]

This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion (M*) and subsequent fragment ions.[11][12]

. Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

A detector measures the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
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The following diagrams illustrate the logical workflow of the spectroscopic analysis of 1,2-
diiodoethane.
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Caption: Workflow for the spectroscopic analysis of 1,2-diiodoethane.
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Caption: Proposed fragmentation pathway of 1,2-diiodoethane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Diiodoethane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146647#1-2-diiodoethane-spectral-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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